molecular formula C10H12O2 B1332711 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 76230-27-8

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B1332711
CAS No.: 76230-27-8
M. Wt: 164.2 g/mol
InChI Key: RVZYKXUAFRJYAT-UHFFFAOYSA-N
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Description

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a benzofuran ring fused with a cyclohexane ring and two methyl groups at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-4,4-dimethyl-2-cyclohexenone with an acid catalyst can lead to the formation of the desired benzofuran derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological response.

Comparison with Similar Compounds

    6,7-dihydro-1-benzofuran-4(5H)-one: Lacks the two methyl groups at the 6th position.

    6-methyl-6,7-dihydro-1-benzofuran-4(5H)-one: Contains only one methyl group at the 6th position.

    7,8-dihydro-1-benzofuran-4(5H)-one: Has a different position of the double bond in the cyclohexane ring.

Uniqueness:

6,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one is unique due to the presence of two methyl groups at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1-benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)5-8(11)7-3-4-12-9(7)6-10/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYKXUAFRJYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CO2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364114
Record name 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76230-27-8
Record name 6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 24 ml of water and 6 ml of 40% aqueous solution of chloroacetaldehyde was added 0.7 g (8 mmoles) of sodium hydrogencarbonate while cooling with ice. To the reaction mixture were added dropwise 4.2 g (30 mmoles) of 5,5-dimethyl-1,3-cyclohexanedione and 40 ml of aqueous solution containing 2.3 g (27 mmoles) of sodium hydrogencarbonate while cooling with ice at a rate of 0.4 ml/minute. The reaction mixture was maintained at a pH of from 5.7 to 8.0 throughout the reaction. After completing the dropping, the reaction mixture was stirred at a room temperature overnight, and then treated in the same manner as in Example 1 to give 2.36 g (yield: 48.2%) of 4-oxo-6,6-dimethyl-4,5,6,7-tetrahydrobenzofuran being a colorless oily material (boiling point: 78° C./0.7 mmHg).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Four

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